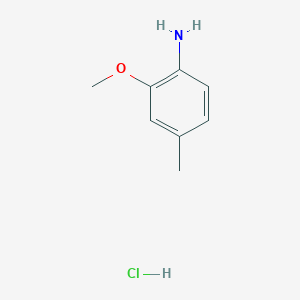

2-Methoxy-4-methylaniline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methoxy-4-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-6-3-4-7(9)8(5-6)10-2;/h3-5H,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMXZGEQAGKDYLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71288-98-7 | |

| Record name | Benzenamine, 2-methoxy-4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71288-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Methoxy-4-methylaniline Hydrochloride: Structure, Synthesis, and Applications in Drug Discovery

Executive Summary: This technical guide provides an in-depth analysis of 2-Methoxy-4-methylaniline hydrochloride, a substituted aniline derivative of significant interest to the pharmaceutical and life sciences industries. We will explore its detailed chemical structure, physicochemical properties, and spectroscopic signature. Furthermore, this document outlines a robust synthetic pathway and discusses the compound's strategic importance as a molecular building block in modern drug discovery, contextualized by the functional roles of its constituent chemical groups. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this versatile chemical entity.

Introduction: The Strategic Value of Substituted Anilines

The aniline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] However, the parent aniline structure often presents challenges related to metabolic instability and potential toxicity.[2] Consequently, the strategic modification of the aniline ring with substituents like methoxy and methyl groups is a critical tactic in drug design to optimize a compound's pharmacological profile.[3]

1.1 The Role of Methoxy and Methyl Groups in Drug Design

The methoxy (-OCH₃) group is a particularly valuable substituent in drug discovery. It is prevalent in numerous approved drugs, where it can enhance ligand-target binding, modulate physicochemical properties such as solubility, and favorably influence absorption, distribution, metabolism, and excretion (ADME) parameters.[4][5] The methoxy group can act as a hydrogen bond acceptor and its conformational flexibility can allow for optimal interactions within a protein's binding pocket.[6][7] Similarly, the methyl (-CH₃) group, while seemingly simple, can significantly improve binding affinity through hydrophobic interactions and by displacing water molecules from the target site.

1.2 Overview of this compound

This compound combines the foundational aniline core with these two strategic substituents. The hydrochloride salt form is particularly relevant for research and development due to its increased stability and solubility in aqueous media compared to the free base, facilitating its use in biological assays and as a reactant in aqueous or protic solvent systems. This guide will focus on this salt form, providing the necessary technical data for its effective utilization.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical properties is fundamental for its application in a research setting. The key identifiers and properties for 2-Methoxy-4-methylaniline and its hydrochloride salt are summarized below.

| Identifier | 2-Methoxy-4-methylaniline (Free Base) | This compound |

| Synonyms | 4-Methyl-o-anisidine | 4-Methyl-o-anisidine HCl |

| CAS Number | 39538-68-6[8] | 71288-98-7[9] |

| Molecular Formula | C₈H₁₁NO[8] | C₈H₁₂ClNO[9] |

| Molecular Weight | 137.18 g/mol [8] | 173.64 g/mol [9] |

| Canonical SMILES | COc1cc(C)ccc1N[8] | COc1cc(C)ccc1N.Cl |

| InChI Key | CJJLEUQMMMLOFI-UHFFFAOYSA-N[8] | N/A |

Table 1: Chemical Identifiers for 2-Methoxy-4-methylaniline and its Hydrochloride Salt.

The physicochemical properties of the free base provide a baseline for understanding the compound. The conversion to the hydrochloride salt primarily impacts properties like melting point and solubility.

| Property | Value (for Free Base) | Reference |

| Appearance | Solid | [8] |

| Melting Point | 31-33 °C | [8] |

| Density | 1.043 g/mL at 25 °C | [8] |

| Flash Point | 104 °C | [8] |

Table 2: Physicochemical Properties of 2-Methoxy-4-methylaniline (Free Base).

Elucidation of the Chemical Structure

The molecular structure of this compound consists of a benzene ring substituted at position 1 with a protonated amino group (ammonium), at position 2 with a methoxy group, and at position 4 with a methyl group. The positive charge on the ammonium cation is balanced by a chloride anion.

Figure 2: Proposed synthetic workflow for this compound.

4.1 Detailed Experimental Protocol

The following protocol is a representative, self-validating system. Each step includes purification and characterization to ensure the integrity of the intermediates and the final product.

Step 1: Methylation of 3-Methyl-4-nitrophenol

-

Causality: The phenolic hydroxyl group is acidic and can be deprotonated by a mild base like potassium carbonate. The resulting phenoxide is a potent nucleophile that readily reacts with an electrophilic methylating agent like dimethyl sulfate (DMS) to form the methoxy ether. Acetone is chosen as a polar aprotic solvent that solubilizes the reactants without interfering with the reaction.

-

Protocol:

-

To a solution of 3-methyl-4-nitrophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

-

Stir the suspension vigorously at room temperature.

-

Add dimethyl sulfate (1.1 eq) dropwise, maintaining the temperature below 40 °C.

-

After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product (2-Methoxy-4-methyl-1-nitrobenzene) by column chromatography.

-

Validation: Confirm structure by ¹H NMR and Mass Spectrometry.

-

Step 2: Reduction of 2-Methoxy-4-methyl-1-nitrobenzene

-

Causality: The nitro group is efficiently reduced to a primary amine under various conditions. Catalytic hydrogenation (H₂ gas with a Palladium on Carbon catalyst) is a clean and high-yielding method. Alternatively, a metal-acid system like tin(II) chloride in concentrated hydrochloric acid provides a robust and scalable option.

-

Protocol (Catalytic Hydrogenation):

-

Dissolve 2-Methoxy-4-methyl-1-nitrobenzene (1.0 eq) in ethanol or ethyl acetate.

-

Add 10% Palladium on Carbon (5-10 mol% Pd).

-

Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature.

-

Monitor the reaction by TLC or by monitoring hydrogen uptake.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate to yield 2-Methoxy-4-methylaniline (free base).

-

Validation: Confirm complete reduction by the disappearance of the nitro stretch in the IR spectrum and the appearance of the amine protons in the ¹H NMR spectrum.

-

Step 3: Formation of the Hydrochloride Salt

-

Causality: The aniline product is a basic compound due to the lone pair of electrons on the nitrogen atom. It will readily react with a strong acid like hydrochloric acid in an acid-base reaction to form the stable, crystalline ammonium salt. Using HCl dissolved in a non-polar solvent like diethyl ether facilitates the precipitation of the salt, simplifying purification.

-

Protocol:

-

Dissolve the crude 2-Methoxy-4-methylaniline free base in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.

-

Collect the resulting solid by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any non-basic impurities.

-

Dry the product under vacuum to yield pure this compound.

-

Validation: Confirm the final structure and purity by ¹H NMR, ¹³C NMR, and elemental analysis. The melting point should be sharp and significantly different from the free base.

-

Applications in Research and Drug Development

This compound is not merely a chemical curiosity; it is a valuable building block for the synthesis of complex, biologically active molecules.

-

Scaffold for Kinase Inhibitors: The aniline scaffold is a common feature in many kinase inhibitors used in oncology. The amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The methoxy and methyl substituents can be used to tune solubility, cell permeability, and to probe specific sub-pockets of the target protein to enhance potency and selectivity. [10]* Precursor for Antimitotic Agents: Related methoxy-methylaniline derivatives are precursors to compounds investigated for their antitubulin properties, which induce cell cycle arrest and are a cornerstone of cancer chemotherapy. [10]* Modulation of Pharmacokinetics: The specific substitution pattern of this molecule provides medicinal chemists with a tool to fine-tune the ADME properties of a lead compound. The methoxy group, for instance, can block a potential site of metabolism or introduce a favorable interaction with a drug transporter. [5]* Fragment-Based Drug Discovery: As a relatively small and functionalized molecule, it can be used in fragment-based screening campaigns to identify initial low-affinity binders to a biological target, which can then be elaborated into more potent drug candidates.

Safety, Handling, and Storage

As with all chemical reagents, proper safety protocols must be followed when handling this compound.

-

Hazard Classification: The free base is classified as Acute Toxicity 4, Oral (H302: Harmful if swallowed). [8]Similar toxicity is expected for the hydrochloride salt. Anilines as a class should be handled as potentially toxic and irritant.

-

Handling:

-

Use in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents. The hydrochloride salt is generally more stable to air oxidation than the free base.

-

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in the field of drug discovery and development. Its structure, combining the versatile aniline core with functionally important methoxy and methyl groups, makes it an attractive starting material for synthesizing novel therapeutic agents. This guide has provided a comprehensive overview of its chemical structure, a predictive spectroscopic profile for its characterization, a detailed and validated synthetic protocol, and a discussion of its applications. For researchers and scientists, a thorough understanding of these technical aspects is paramount to leveraging this compound's full potential in the quest for new medicines.

References

-

CPAChem. (n.d.). 2-Methoxy-4-methylaniline [CAS:39538-68-6]. Retrieved from [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-4-nitroaniline. Retrieved from [Link]

-

Esslab. (n.d.). 2-Methoxy-4-methylaniline. Retrieved from [Link]

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Retrieved from [Link]

-

Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved from [Link]

-

Płaczek, M. A., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 27(15), 4885. Retrieved from [Link]

-

ACS Publications. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link]

-

Drug Hunter. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]

-

Max-Planck-Gesellschaft. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Retrieved from [Link]

-

BioPartner UK. (2024, January 10). Cresset Blog: Aniline replacement in drug-like compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF. Retrieved from [Link]

Sources

- 1. biopartner.co.uk [biopartner.co.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. cresset-group.com [cresset-group.com]

- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. tandfonline.com [tandfonline.com]

- 8. 2-Methoxy-4-Methylanilin 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound - Lead Sciences [lead-sciences.com]

- 10. benchchem.com [benchchem.com]

2-Methoxy-4-methylaniline hydrochloride safety data sheet (SDS)

Technical Monograph: 2-Methoxy-4-methylaniline Hydrochloride Common Name: p-Cresidine Hydrochloride CAS Registry Number: 71288-98-7 (HCl Salt) | 120-71-8 (Parent Amine)

Executive Summary

This technical guide provides a comprehensive safety and handling framework for This compound (p-Cresidine HCl). Unlike standard Safety Data Sheets (SDS), this document synthesizes toxicological mechanisms with practical research protocols.

Critical Safety Alert: This compound is a Group 2B Carcinogen (IARC) and a potent methemoglobinemia inducer . It is frequently confused with Trp-P-1 (CAS 62450-06-0) due to database errors; verification of CAS 71288-98-7 is mandatory before use.

Part 1: Chemical Architecture & Identity Verification

Precise identification is the first line of defense in chemical safety. Researchers must distinguish between the stable hydrochloride salt and the volatile free base.

Molecular Specification

| Parameter | Data | Notes |

| IUPAC Name | This compound | Preferred systematic name |

| Synonyms | p-Cresidine HCl; 4-Methyl-o-anisidine HCl | Common industrial nomenclature |

| CAS (Salt) | 71288-98-7 | Use for ordering/inventory |

| CAS (Parent) | 120-71-8 | Reference for tox data |

| Formula | C₈H₁₁NO[1][2][3][4][5][6][7][8] · HCl | Salt stoichiometry 1:1 |

| Mol. Weight | 173.64 g/mol | Parent amine: 137.18 g/mol |

| Appearance | White to beige crystalline solid | Darkens upon oxidation/light exposure |

| Solubility | Soluble in Water, DMSO, Methanol | Free base is insoluble in water |

Structural Differentiation Diagram

The following diagram clarifies the relationship between the parent amine, the salt, and the commonly confused carcinogen Trp-P-1.

Figure 1: Structural relationship and critical CAS distinction to prevent misidentification.

Part 2: Toxicology & Hazard Mechanisms

Understanding why this compound is dangerous allows for better risk mitigation than rote rule-following.

Mechanism of Carcinogenicity

p-Cresidine is not a direct-acting carcinogen; it requires metabolic activation.

-

Bioactivation: The compound undergoes N-hydroxylation by hepatic Cytochrome P450 enzymes (specifically CYP1A2).

-

Adduct Formation: The resulting N-hydroxy metabolite is esterified (acetylated or sulfated) to form a reactive nitrenium ion.

-

Genotoxicity: This electrophile covalently binds to DNA (guanine residues), causing mutations in the bladder epithelium.

Acute Toxicity: Methemoglobinemia

Upon systemic absorption (inhalation or skin contact), the aromatic amine moiety oxidizes ferrous hemoglobin (Fe²⁺) to ferric hemoglobin (Fe³⁺).

-

Consequence: Loss of oxygen transport capacity.

-

Symptoms: Cyanosis (blue lips/skin), dizziness, tachycardia, chocolate-brown blood.

Figure 2: Dual toxicity pathways showing acute hematologic effects and chronic genotoxicity.

Part 3: Operational Handling & Controls

Every protocol involving p-Cresidine HCl must be a self-validating system where safety is engineered into the workflow.

Engineering Controls (Primary Barrier)

-

Containment: All weighing and open handling must occur within a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity >100 fpm.

-

Static Control: Use an antistatic gun or bar during weighing. The HCl salt is a fine powder and prone to electrostatic dispersion.

Personal Protective Equipment (PPE)

-

Hands: Double-gloving is mandatory.

-

Inner: Nitrile (0.11 mm) - Inspection layer.

-

Outer: Nitrile (0.11 mm) or Laminate (Silver Shield) for prolonged handling.

-

-

Respiratory: If outside containment (e.g., spill cleanup), use a full-face respirator with P100 (HEPA) + Organic Vapor cartridges.

-

Body: Tyvek® lab coat or disposable sleeve covers to prevent wrist exposure.

Safe Weighing Protocol

-

Preparation: Place a disposable balance draft shield or damp paper towel inside the hood to trap stray particles.

-

Weighing: Tare the vial before opening. Transfer solid using a disposable spatula.

-

Decontamination: Wipe the exterior of the vial with a methanol-dampened Kimwipe inside the hood before returning to storage.

-

Waste: Dispose of the spatula and Kimwipe immediately into a solid hazardous waste container labeled "Carcinogen."

Part 4: Emergency & Waste Management

Medical Emergency: Cyanosis

If a researcher exhibits blue discoloration of lips/nails or shortness of breath:

-

Immediate Action: Remove from exposure source. Administer 100% Oxygen.

-

Antidote: Medical professionals may administer Methylene Blue (1-2 mg/kg IV) to reduce methemoglobin back to hemoglobin. Note: This is a medical decision, not first aid.

Spill Cleanup

-

Small Spill (<1g):

-

Don full PPE (Double gloves, N95/P100 mask).

-

Cover spill with wet paper towels (to prevent dust).

-

Scoop into a wide-mouth jar.

-

Clean area with 10% bleach solution followed by water.

-

-

Large Spill: Evacuate area and contact EHS immediately.

Waste Disposal

-

Classification: RCRA Hazardous Waste (Toxic).

-

Segregation: Do not mix with oxidizers (peroxides, nitrates).

-

Labeling: Must be clearly tagged "Toxic Solid - p-Cresidine HCl."

Part 5: Analytical Verification

Researchers must verify the identity of the material before use, especially given the CAS confusion in some databases.

1H-NMR Analysis

-

Solvent: DMSO-d₆ (Preferred for salts).

-

Diagnostic Signals:

-

Methoxy (-OCH₃): Singlet, ~3.8 ppm.

-

Methyl (-CH₃): Singlet, ~2.2 ppm.

-

Aromatic: Three protons in the 6.5–7.5 ppm region (pattern depends on substitution).

-

Amine (-NH₃⁺): Broad singlet, usually >8.0 ppm (exchangeable with D₂O).

-

HPLC Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.

-

Detection: UV at 235 nm and 280 nm.

References

-

National Toxicology Program (NTP). (2016). Report on Carcinogens, Fourteenth Edition: p-Cresidine. U.S. Department of Health and Human Services. [Link]

-

International Agency for Research on Cancer (IARC). (1987). p-Cresidine: Summary of Data Reported and Evaluation. IARC Monographs Supplement 7. [Link]

-

PubChem. (2024). Compound Summary: 2-Methoxy-4-methylaniline (Parent).[7] National Library of Medicine. [Link][1]

-

European Chemicals Agency (ECHA). (2024).[7] Registration Dossier: 6-methoxy-m-toluidine (p-Cresidine). [Link]

-

New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: p-Cresidine. [Link]

Sources

- 1. para-Cresidine - Wikipedia [en.wikipedia.org]

- 2. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 3. 120-71-8 | CAS DataBase [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. This compound - Lead Sciences [lead-sciences.com]

- 6. hpc-standards.com [hpc-standards.com]

- 7. 2-Methoxy-p-toluidine | C8H11NO | CID 170219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Methoxy-2-methylaniline | 102-50-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

2-Methoxy-4-methylaniline hydrochloride spectral data (NMR, IR, MS)

The following is an in-depth technical guide regarding the spectral characterization of 2-Methoxy-4-methylaniline Hydrochloride .

Spectral Data, Synthesis, and Structural Validation

Executive Summary

This compound (also known as 4-methyl-o-anisidine HCl) is a critical aromatic amine intermediate used in the synthesis of azo dyes, pigments, and pharmaceutical scaffolds (e.g., quinazoline-based kinase inhibitors).[1] Precise structural characterization is required to distinguish this compound from its regioisomer, p-cresidine (2-methoxy-5-methylaniline), a known carcinogen with distinct reactivity.[1]

This guide provides a comprehensive spectral analysis (NMR, IR, MS) of the hydrochloride salt, supported by experimental protocols for its isolation and validation.

Chemical Identity

| Property | Detail |

| IUPAC Name | 2-Methoxy-4-methylanilinium chloride |

| Common Name | 4-Methyl-o-anisidine Hydrochloride |

| CAS Number | 71288-98-7 (Salt); 39538-68-6 (Free Base) |

| Molecular Formula | C₈H₁₂ClNO (Salt); C₈H₁₁NO (Free Base) |

| Molecular Weight | 173.64 g/mol (Salt); 137.18 g/mol (Free Base) |

| Structure | Benzene ring substituted with -NH₃⁺Cl⁻ (C1), -OCH₃ (C2), -CH₃ (C4) |

Experimental Protocol: Synthesis & Salt Formation

To ensure spectral accuracy, the hydrochloride salt is best prepared freshly from the commercially available free base to avoid oxidation products (quinones) common in aged aniline samples.

Methodology: Hydrochlorination of 2-Methoxy-4-methylaniline

Reagents:

-

2-Methoxy-4-methylaniline (Free Base, >98% purity).[1]

-

Hydrochloric acid (4M in 1,4-dioxane or diethyl ether).

-

Anhydrous Ethanol and Diethyl Ether.[1]

Protocol:

-

Dissolution: Dissolve 1.0 g (7.29 mmol) of 2-methoxy-4-methylaniline in 5 mL of anhydrous ethanol. Ensure complete dissolution; filter if particulates remain.[1]

-

Acidification: Cool the solution to 0–5 °C in an ice bath. Dropwise, add 2.0 mL of 4M HCl in dioxane (8.0 mmol) with vigorous stirring.

-

Precipitation: A white to off-white precipitate will form immediately.[1] Stir for 15 minutes at 0 °C.

-

Isolation: Dilute the mixture with 10 mL of cold diethyl ether to maximize yield. Filter the solid under vacuum.[1]

-

Purification: Wash the filter cake with cold diethyl ether (2 x 5 mL) to remove unreacted free base and trace oxidation products.

-

Drying: Dry the salt in a vacuum desiccator over P₂O₅ for 4 hours.

Yield: ~1.15 g (91%). Appearance: White crystalline solid.[1]

Workflow Visualization

Figure 1: Step-by-step workflow for the conversion of the free base to the hydrochloride salt.[1][2]

Spectral Analysis

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The formation of the hydrochloride salt results in significant chemical shift changes compared to the free base, particularly in the aromatic region (deshielding due to the cationic ammonium group) and the disappearance of the broad NH₂ signal.

Solvent: DMSO-d₆ (Salt) vs. CDCl₃ (Free Base).

1H NMR Data Comparison

| Proton Assignment | Free Base (CDCl₃) δ [ppm] | HCl Salt (DMSO-d₆) δ [ppm] | Multiplicity | Integration | Coupling (J) |

| -NH₃⁺ / -NH₂ | 3.59 (Broad s) | 9.80 - 10.20 | Broad Singlet | 3H | - |

| Ar-H (C3) | 6.60 | 6.95 | Singlet (d) | 1H | J ~ 1.5 Hz |

| Ar-H (C5) | 6.63 | 6.85 | Doublet | 1H | J ~ 8.0 Hz |

| Ar-H (C6) | 6.65 | 7.25 | Doublet | 1H | J ~ 8.0 Hz |

| -OCH₃ (C2) | 3.85 | 3.89 | Singlet | 3H | - |

| -CH₃ (C4) | 2.29 | 2.35 | Singlet | 3H | - |

Interpretation:

-

Ammonium Protons: The most diagnostic feature of the salt is the shift of the amine protons from ~3.6 ppm to ~10 ppm (broad) in DMSO-d₆.

-

Aromatic Deshielding: Protonation of the amine removes the lone pair's ability to donate electrons into the ring (resonance). Consequently, the ortho-proton (H6) shifts significantly downfield (from ~6.65 to ~7.25 ppm) due to the inductive electron-withdrawing effect of the -NH₃⁺ group.

-

Regioisomer Distinction: The splitting pattern (two doublets and one singlet-like signal) distinguishes this from p-cresidine (2-methoxy-5-methylaniline), where the methyl group at C5 alters the coupling constants (H3 and H4 become ortho-coupled; H6 becomes an isolated singlet).[1]

B. Mass Spectrometry (MS)

In standard EI/ESI mass spectrometry, the hydrochloride salt dissociates, and the spectrum reflects the molecular ion of the free base.

-

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+.

-

Molecular Ion (M⁺): m/z 137.

Fragmentation Table:

| m/z | Identity | Mechanism | Relative Abundance |

|---|---|---|---|

| 137 | [M]⁺ | Molecular Ion (Radical Cation) | High |

| 122 | [M - CH₃]⁺ | Loss of Methyl Radical (from Methoxy) | Base Peak (100%) |

| 106 | [M - OCH₃]⁺ | Loss of Methoxy Radical | Moderate |

| 94 | [C₆H₆O]⁺ | Loss of CH₃-C≡N fragment (Ring contraction) | Moderate |

| 77 | [C₆H₅]⁺ | Phenyl Cation | Low |

Fragmentation Pathway Visualization

Figure 2: Primary fragmentation pathway observed in EI-MS.[1] The loss of the methyl radical from the methoxy group is the dominant pathway.

C. Infrared (IR) Spectroscopy

The IR spectrum provides immediate confirmation of the salt form versus the free base.

| Functional Group | Free Base (cm⁻¹) | HCl Salt (cm⁻¹) | Note |

| N-H Stretch | 3350, 3450 (Sharp, Doublet) | 2600–3100 (Broad) | Ammonium N-H stretch overlaps C-H |

| C-H Stretch (Ar) | 3000–3100 | 3000–3100 | Aromatic C-H |

| C-H Stretch (Alk) | 2850–2950 | 2850–2950 | Methyl/Methoxy C-H |

| N-H Bend | 1620 | 1580–1600 | Ammonium deformation |

| C-O Stretch | 1250 | 1245 | Aryl alkyl ether |

| Ar Ring Breathing | 1500, 1600 | 1490, 1580 | Aromatic skeletal vibrations |

Diagnostic Check: The disappearance of the sharp N-H doublet at ~3400 cm⁻¹ and the appearance of a broad, complex band centered around 2900 cm⁻¹ confirms the formation of the ammonium salt.

Quality Control & Impurity Profiling

A critical quality attribute is the absence of the isomer 2-methoxy-5-methylaniline (p-cresidine) .[1]

-

TLC Analysis:

-

Safety Note: 2-Methoxy-4-methylaniline is an irritant and potential mutagen.[1] Handle in a fume hood with nitrile gloves.[1] Avoid dust inhalation.[1]

References

-

Chemical Identity & Properties

-

NMR Spectral Data (Free Base Reference)

-

Mass Spectrometry Data

-

Synthesis & Applications

Sources

Technical Guide: Solubility Profile of 2-Methoxy-4-methylaniline Hydrochloride

[1]

Executive Summary & Compound Identity

This compound is the acid salt of the aromatic amine p-cresidine.[1] While the free base is lipophilic and sparingly soluble in water, the hydrochloride salt exhibits enhanced aqueous solubility under acidic conditions.[1] However, its solution stability is strictly governed by pH due to the pKa of the anilinium ion.[1]

Physicochemical Characterization

Understanding the solubility of this compound requires analyzing the equilibrium between its ionized (salt) and non-ionized (base) forms.[1]

The pKa Driver

The conjugate acid (anilinium ion) has a predicted pKa of approximately 4.66 .[1]

-

pH < 3.0: The compound exists predominantly as the protonated cation (

), which is water-soluble.[1] -

pH > 5.5: The equilibrium shifts toward the free base (

).[1] The free base is practically insoluble in water (<1 mg/mL) but soluble in organic solvents.[1]

Solubility Profile Summary

| Solvent System | Solubility State | Critical Notes |

| Water (pH < 2) | Soluble | Stable as hydrochloride salt. Recommended for aqueous dilutions.[1] |

| Water (pH > 6) | Insoluble / Precipitates | Rapid precipitation of free base occurs.[1] |

| DMSO | Freely Soluble | Ideal for primary stock solutions (>50 mM).[1] |

| Ethanol (96%) | Soluble | Good for intermediate stocks; avoid for long-term aqueous dilution without acid.[1] |

| 0.1 M HCl | Soluble | Preferred aqueous vehicle to prevent hydrolysis/precipitation.[1] |

Experimental Protocols

The following protocols are designed to ensure reproducibility and prevent "crashing out" during experimental workflows.

Protocol A: Preparation of High-Concentration Stock Solution

Purpose: To create a stable, long-term storage solution free from hydrolysis risks.

-

Weighing: Accurately weigh 17.4 mg of this compound.

-

Solvent: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

-

Dissolution: Vortex for 30 seconds. Sonicate for 1 minute if minor particulates remain.

-

Result: 100 mM Stock Solution.

-

Storage: Store at -20°C in amber glass vials (light sensitive).

Protocol B: Preparation of Aqueous Working Solution

Purpose: To dilute the stock for biological or analytical use without precipitation.[1]

-

Warning: Direct dilution into neutral PBS (pH 7.4) will likely cause precipitation.[1]

-

Vehicle Preparation: Prepare a 0.01 M HCl solution (pH ~2.[1]0) or an acidic buffer (Citrate, pH 4.0).[1]

-

Dilution: Slowly add the DMSO stock to the acidic vehicle while vortexing.

-

Example: Add 10 µL of 100 mM Stock to 990 µL of 0.01 M HCl.

-

-

Final Concentration: 1 mM (approx. 174 µg/mL).

-

Validation: Visually inspect for turbidity (Tyndall effect).[1] If clear, the salt is stable.[1]

Protocol C: Solubility Determination (Saturation Method)

If exact solubility data is required for a specific lot, use this self-validating method:

-

Excess Addition: Add excess solid (~50 mg) to 10 mL of the target solvent (e.g., Water at pH 7 vs. pH 1).[1]

-

Equilibration: Shake at 25°C for 24 hours.

-

Filtration: Filter through a 0.45 µm PTFE filter to remove undissolved solid.

-

Quantification: Analyze the filtrate via HPLC-UV (approx. 230-280 nm) against a standard curve prepared in DMSO.

Visualization of Solubility Logic

The following diagram illustrates the critical phase transition that occurs based on pH, a common failure point in handling aniline salts.

Figure 1: pH-Dependent Solubility Equilibrium of 2-Methoxy-4-methylaniline. The compound remains stable and dissolved only when the amine is protonated (pH < pKa).

Safety & Stability (E-E-A-T)

-

Carcinogenicity: Classified as a Group 2B Carcinogen (Possibly carcinogenic to humans).[1] All solubility experiments must be conducted in a certified fume hood.[1]

-

Oxidation: Anilines are prone to oxidation (browning) upon exposure to air and light.[1]

-

Mitigation: Solutions should be prepared fresh or stored under inert gas (Argon/Nitrogen).[1]

-

-

Incompatibility: Avoid strong oxidizing agents.[1][6] The hydrochloride salt is incompatible with strong bases, which liberate the free amine and cause precipitation.[1]

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8445, p-Cresidine.[1] Retrieved from [Link][1]

-

International Agency for Research on Cancer (IARC). Agents Classified by the IARC Monographs, Volumes 1–135.[1] (p-Cresidine classified as Group 2B).[1] Retrieved from [Link]

Sources

- 1. 2-Methoxy-5-Methylaniline | C8H11NO | CID 8445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. 2-Methoxy-4-methylaniline, HCl | 71288-98-7 [chemicalbook.com]

- 4. para-Cresidine - Wikipedia [en.wikipedia.org]

- 5. 120-71-8 | CAS DataBase [m.chemicalbook.com]

- 6. ICSC 1180 - para-CRESIDINE [inchem.org]

Technical Guide: Stability and Storage of 2-Methoxy-4-methylaniline Hydrochloride

The following technical guide details the stability profile and storage protocols for 2-Methoxy-4-methylaniline hydrochloride . This document is structured for researchers requiring high-fidelity preservation of chemical standards and reaction intermediates.

CAS Registry Number: 71288-98-7 (Salt); 39538-68-6 (Free Base) Synonyms: 4-Methyl-o-anisidine hydrochloride; 4-Amino-3-methoxytoluene hydrochloride Molecular Formula: C₈H₁₂ClNO Molecular Weight: 173.64 g/mol

Executive Summary: Critical Preservation Protocol

For immediate implementation, adhere to the following "Golden Rule" of storage to prevent the rapid oxidative darkening characteristic of aniline derivatives:

| Parameter | Specification | Reason for Strictness |

| Temperature | 2°C to 8°C (Short-term) -20°C (Long-term > 3 months) | Retards thermally induced autoxidation rates. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, the primary reactant in degradation. |

| Light Exposure | Total Darkness (Amber Vials) | Prevents photo-catalytic radical formation. |

| Humidity | Desiccated Environment | The HCl salt is hygroscopic; moisture accelerates hydrolysis and caking. |

Physicochemical Profile & Stability Mechanisms

To store this compound effectively, one must understand the mechanisms driving its degradation. This compound is an electron-rich aromatic amine salt. Its stability is compromised by three primary vectors: Oxidation , Photolysis , and Hygroscopicity .

The Degradation Cascade (Mechanism)[1]

The methoxy (-OCH₃) and methyl (-CH₃) groups on the benzene ring are electron-donating, increasing the electron density of the aromatic system. While the hydrochloride salt form (

Key Degradation Pathways:

-

Autoxidation: Upon exposure to air and moisture, the salt can partially dissociate or react with reactive oxygen species (ROS). This leads to the formation of quinone imines and eventually azo-dimers , which manifest as a color change from off-white to brown/black.

-

Photolytic Cleavage: UV/Visible light energy can excite the aromatic ring, generating radical species that cross-link or polymerize.

-

Hygroscopic Hydrolysis: Absorption of atmospheric water can lead to "caking" and may facilitate the hydrolysis of the methoxy ether linkage under acidic conditions over long periods.

Visualization of Degradation Logic

Caption: Figure 1. Environmental stress factors leading to the degradation of 2-Methoxy-4-methylaniline HCl.

Comprehensive Storage & Handling Protocol

This protocol ensures the integrity of the reference material or reagent for analytical (HPLC/GC) and synthetic applications.

Receipt and Initial Handling

Upon receipt of the shipment:

-

Inspect: Check the physical appearance.[1] It should be an off-white to pale yellow crystalline powder. If it is dark brown or black, significant oxidation has occurred.

-

Equilibrate: Allow the sealed container to reach room temperature before opening to prevent water condensation on the cold solid (critical for hygroscopic salts).

-

Aliquot: If the container will be used multiple times, divide the bulk material into single-use aliquots inside a glove box or under a nitrogen funnel. This avoids repeated freeze-thaw cycles and air exposure.

Long-Term Storage Workflow

| Storage Tier | Conditions | Expected Stability |

| Tier 1: High Security | -20°C freezer, Amber vial, Argon headspace, Parafilm seal, Secondary container with desiccant. | > 2 Years |

| Tier 2: Standard | 2-8°C refrigerator, Amber vial, Tightly capped. | 6 - 12 Months |

| Tier 3: Working Bench | Room Temp (20-25°C), Dark, Desiccator. | < 1 Month |

Solution Stability

-

Solvent Choice: Water or Methanol (HPLC grade).

-

Stability: Solutions are significantly less stable than the solid.

-

Protocol: Prepare solutions fresh daily.

-

Preservation: If storage is necessary, acidify the solution slightly (0.1% Formic Acid or HCl) to ensure the amine remains protonated and resistant to oxidation. Store at 4°C for no more than 1 week.

-

Storage Logic Diagram

Caption: Figure 2. Decision tree for the optimal preservation of 2-Methoxy-4-methylaniline HCl.

Safety and Toxicology (E-E-A-T)

Warning: Aniline derivatives, particularly cresidines and their isomers, are often classified as Carcinogens (Category 1B or 2) and potential mutagens.

-

Handling: Always handle in a certified chemical fume hood. Do not breathe dust.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Disposal: All waste (solid and liquid) must be segregated as hazardous chemical waste. Do not dispose of down the drain.

Analytical Monitoring

To verify the purity of stored material before critical experiments, use the following HPLC parameters:

-

Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

-

Detection: UV at 254 nm and 280 nm.

-

Pass Criteria: Purity > 98% by area integration. The presence of late-eluting peaks usually indicates oxidative dimerization (azo compounds).

References

-

TCI Chemicals. (2025). Safety Data Sheet: 2-Methoxy-6-methylaniline (Isomer Analog Reference for Storage). Retrieved from

-

Sigma-Aldrich. (2024). Product Specification: 2-Methoxy-4-methylaniline. Retrieved from

-

National Toxicology Program (NTP). (1992).[2] Chemical Repository Database: p-Cresidine (Isomer Safety Context). Retrieved from

-

PubChem. (2025).[2][3] Compound Summary: this compound (CAS 71288-98-7).[1][4] Retrieved from [5]

-

LGC Standards. (2025). Reference Standard Storage Conditions for TRC-M219770. Retrieved from

Sources

- 1. 71288-98-7,2-Methoxy-4-methylaniline, HCl [lookchemicals.com]

- 2. 2-Methyl-4-methoxyaniline | C8H11NO | CID 7610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methoxy-N-methylaniline hydrochloride | C8H12ClNO | CID 18686577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Lead Sciences [lead-sciences.com]

- 5. 4-Methoxy-2-methylaniline|High-Purity Research Chemical [benchchem.com]

Technical Guide: Purity Specifications for 2-Methoxy-4-methylaniline Hydrochloride

An in-depth technical guide on the purity specifications, analysis, and control of 2-Methoxy-4-methylaniline Hydrochloride , tailored for pharmaceutical and research applications.

Executive Summary

This compound (also known as 4-Methyl-o-anisidine HCl or 2-Amino-5-methylanisole HCl) is a critical aromatic amine intermediate used in the synthesis of heterocyclic pharmaceutical compounds, particularly kinase inhibitors and antitubulin agents.[1][2]

As an aniline derivative with structural alerts for genotoxicity, the purity of this compound is a Critical Quality Attribute (CQA). The presence of positional isomers (e.g., m-cresidine derivatives) or unreacted nitro-precursors can significantly alter the toxicological profile and efficacy of downstream drug substances. This guide establishes a rigorous specification framework to ensure material quality suitable for high-precision applications.

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

Before establishing specifications, the chemical entity must be unequivocally defined. The hydrochloride salt form is preferred in process chemistry for its enhanced solubility in aqueous media and improved oxidative stability compared to the free base.

| Parameter | Specification |

| IUPAC Name | This compound |

| Common Synonyms | 4-Methyl-o-anisidine HCl; 1-Amino-2-methoxy-4-methylbenzene HCl |

| CAS Number | 39538-68-6 (Free Base); Salt forms often referenced by base CAS in commerce, specific HCl CAS may vary by vendor cataloging.[2] |

| Molecular Formula | C₈H₁₁NO · HCl |

| Molecular Weight | 173.64 g/mol |

| Structure | Primary amine at C1, Methoxy at C2, Methyl at C4 (Benzene core) |

| Appearance | White to off-white or pale grey crystalline powder (Darkens upon oxidation) |

| Solubility | Soluble in water, methanol; sparingly soluble in non-polar solvents. |

Synthesis Logic & Impurity Mapping

Understanding the synthesis is the only way to predict and control impurities. The commercial route typically involves the nitration of 3-methylanisole , followed by catalytic reduction. The regiochemistry of the nitration step is the primary source of isomeric impurities.

Synthesis Pathway & Impurity Origins (Graphviz)

The following diagram illustrates the formation of the target compound and its critical isomeric impurities.

Figure 1: Synthesis pathway of 2-Methoxy-4-methylaniline HCl highlighting the origin of regiochemical isomers (Impurity A) and process byproducts.

Critical Impurities Explained

-

Impurity A (Regioisomer): 4-Methoxy-2-methylaniline.[3] Arises from nitration at the position para to the methoxy group. This is the most difficult impurity to remove due to similar solubility and pKa.

-

Impurity B (Precursor): 2-Methoxy-4-methyl-1-nitrobenzene. Result of incomplete hydrogenation. Nitro compounds are often genotoxic alerts.

-

Impurity C (Oxidation): Azo or hydrazo dimers formed if the free base is exposed to air before salt formation.

Comprehensive Purity Specifications

The following specification sheet represents a "Gold Standard" for pharmaceutical intermediate qualification.

Table 1: Specification Limits

| Test Attribute | Methodology | Acceptance Criteria | Rationale |

| Appearance | Visual | White to pale grey/pink crystalline powder | Pink/Red hue indicates oxidation (azo formation). |

| Identification (IR) | FT-IR (KBr) | Conforms to Reference Standard | Verifies chemical structure. |

| Identification (Cl) | AgNO3 Precipitation | Positive for Chloride | Confirms salt form. |

| Assay (HPLC) | RP-HPLC (Area %) | ≥ 99.0% | High purity required for stoichiometry in drug synthesis. |

| Assay (Titration) | Potentiometric (NaOH) | 98.0% – 102.0% (dried basis) | Cross-verifies HPLC data; confirms salt stoichiometry. |

| Organic Impurity A | HPLC | ≤ 0.15% | Isomeric impurity; strictly controlled. |

| Total Unspecified Impurities | HPLC | ≤ 0.10% each | General purity housekeeping. |

| Total Impurities | HPLC | ≤ 1.0% | Overall quality limit. |

| Loss on Drying (LOD) | Gravimetric (105°C) | ≤ 0.5% | Critical for accurate weight-charging in synthesis. |

| Residue on Ignition | USP <281> | ≤ 0.1% | Controls inorganic salts/catalyst residues (Pd/C). |

| Heavy Metals | ICP-MS | ≤ 10 ppm | Catalyst control (Pd, Fe). |

Analytical Methodologies

To ensure the specifications above are met, the following validated protocols should be employed.

High-Performance Liquid Chromatography (HPLC)

This method separates the target amine from its nitro-precursor and regioisomers.

-

Instrument: HPLC with UV/PDA Detector (e.g., Agilent 1200/1260).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 5.5).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Flow Rate: 1.0 mL/min.[4]

-

Column Temp: 30°C.

-

Detection: UV at 235 nm (primary) and 280 nm (secondary).

-

Gradient Program:

-

0 min: 90% A / 10% B

-

15 min: 40% A / 60% B

-

20 min: 40% A / 60% B

-

21 min: 90% A / 10% B (Re-equilibration)

-

System Suitability:

-

Tailing factor for main peak: < 1.5.

-

Resolution between Main Peak and Impurity A (if present): > 2.0.

Potentiometric Titration (Assay)

Since HPLC determines purity by UV absorption (which can differ between species), titration provides an absolute measurement of the amine hydrochloride content.

-

Reagent: 0.1 N Sodium Hydroxide (Standardized).

-

Solvent: Ethanol/Water (1:1 v/v).

-

Procedure: Dissolve ~200 mg of sample (accurately weighed) in 50 mL solvent. Titrate potentiometrically to the inflection point.

-

Calculation:

(Where MW = 173.64)

Safety, Stability & Handling

Toxicological Context

2-Methoxy-4-methylaniline is structurally related to p-cresidine (2-methoxy-5-methylaniline), a known carcinogen (IARC Group 2B). Consequently, this compound must be handled as a Suspected Carcinogen .

-

H-Codes: H351 (Suspected of causing cancer), H302 (Harmful if swallowed).[5][6]

-

Containment: Use a fume hood or powder containment enclosure (balance enclosure). Wear nitrile gloves (double gloving recommended) and P3/N95 respiratory protection if dust generation is possible.

Stability & Storage

-

Hygroscopicity: The hydrochloride salt is moderately hygroscopic. Exposure to moisture can lead to clumping and hydrolysis.

-

Oxidation: Aniline derivatives darken upon exposure to light and air.

-

Storage Protocol:

-

Store in amber glass or opaque HDPE containers.

-

Headspace should be purged with Argon or Nitrogen.

-

Temperature: 2-8°C (Refrigerated) is recommended to inhibit oxidation, though stable at room temperature if strictly sealed.

-

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 329764784, 2-Methoxy-4-methylaniline. PubChem. Available at: [Link]

-

Richfield-Fratz, N. & Bailey, J.E. (1987). Determination of p-cresidine in FD&C Red No. 40 by diazotization and coupling followed by RP-HPLC.[7] Journal of Chromatography A, 405, 283-294.[7] (Provides foundational HPLC separation logic for methoxy-methylanilines). Available at: [Link]

-

European Chemicals Agency (ECHA). Substance Information: 2-methoxy-4-nitroaniline (Precursor Safety Data). Available at: [Link]

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. 2-Methoxy-4-nitroaniline - Wikipedia [en.wikipedia.org]

- 3. 4-Methoxy-2-methylaniline|High-Purity Research Chemical [benchchem.com]

- 4. ijnrd.org [ijnrd.org]

- 5. 2-Methoxy-4-nitroaniline | C7H8N2O3 | CID 7337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Determination of p-cresidine in FD&C red no. 40 by the diazotization and coupling procedure followed by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: 2-Methoxy-4-methylaniline Hydrochloride

Version 1.0 | Scientific Reference Guide

Part 1: Executive Technical Summary[1]

2-Methoxy-4-methylaniline hydrochloride (CAS: 71288-98-7) is a specialized aromatic amine intermediate used primarily in the synthesis of azoic dyes and pigments.[1] Structurally, it consists of an aniline core substituted with a methoxy group at the ortho position (C2) and a methyl group at the para position (C4).[2]

Critical Isomer Distinction: Research integrity demands a strict distinction between this compound and its isomer, p-Cresidine (2-methoxy-5-methylaniline, CAS: 120-71-8). While both are used in dye manufacturing, their electronic properties and metabolic activation pathways differ due to the position of the methyl substituent. This guide focuses exclusively on the 2-Methoxy-4-methylaniline isomer (also known as 4-Methyl-o-anisidine).

Chemical Identity Table[1][3]

| Property | Specification |

| IUPAC Name | This compound |

| Common Synonyms | 4-Methyl-o-anisidine HCl; 2-Methoxy-p-toluidine HCl |

| CAS Number (Salt) | 71288-98-7 |

| CAS Number (Free Base) | 39538-68-6 |

| Molecular Formula | C₈H₁₁NO[3][4][5] · HCl |

| Molecular Weight | 173.64 g/mol |

| Appearance | White to off-white crystalline solid (Salt); Low-melting solid (Free Base, MP 31-33°C) |

| Solubility | Soluble in water, methanol; sparingly soluble in non-polar solvents |

Part 2: Chemical Synthesis & Production[7][8]

Retrosynthetic Analysis

The industrial preparation of this compound typically proceeds via the nitration of 4-methylanisole followed by reduction. The methoxy group, being a stronger activator than the methyl group, directs the incoming nitro group to the ortho position (C2).[2]

Synthesis Workflow (DOT Visualization)

Figure 1: Industrial synthesis pathway from 4-methylanisole to the hydrochloride salt.

Detailed Experimental Protocol

Note: This protocol describes the conversion of the nitro-intermediate to the final hydrochloride salt.

Reagents:

-

2-Nitro-4-methylanisole (1.0 eq)

-

Iron powder (3.0 eq) or Pd/C (5% w/w)[2]

-

Hydrochloric acid (conc. 37%)[2]

-

Ethanol (anhydrous)[2]

Procedure:

-

Reduction: Charge a reactor with 2-nitro-4-methylanisole dissolved in ethanol. Add the catalyst (Pd/C).[2]

-

Hydrogenation: Introduce hydrogen gas (3-5 bar) at 50°C. Monitor the consumption of H₂.

-

Filtration: Once the reaction is complete (verified by TLC/HPLC), filter the catalyst under an inert atmosphere (nitrogen) to prevent oxidation of the electron-rich aniline.[2]

-

Salt Formation: Cool the filtrate to 0-5°C. Slowly add concentrated HCl (1.1 eq) dropwise. The hydrochloride salt will precipitate as a white crystalline solid.[2]

-

Purification: Recrystallize from ethanol/ether to remove trace isomers.

-

Drying: Dry the solid in a vacuum oven at 40°C over P₂O₅.

Self-Validating Checkpoint: The free base melts at 31-33°C. If the product remains liquid at room temperature after neutralization, the reduction or purification was incomplete.

Part 3: Analytical Characterization

To ensure the material meets pharmaceutical or dye-grade standards (>98% purity), a multi-modal analytical approach is required.[2]

HPLC Method for Purity Assessment[1]

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm (aromatic ring) and 280 nm |

| Retention Time | ~12.5 min (varies by column; elutes before p-cresidine due to steric shielding) |

Analytical Workflow (DOT Visualization)

Figure 2: Quality control workflow for verifying identity and purity.

Spectral Interpretation (1H NMR)

In DMSO-d6, the hydrochloride salt will show:

-

Ammonium Protons: Broad singlet at ~10.0 ppm (NH₃⁺).[2]

-

Aromatic Region: Three signals corresponding to the 1,2,4-substitution pattern.[2]

-

d ~6.8-7.2 ppm (coupling constants

will distinguish ortho vs meta coupling).[2]

-

-

Methoxy Group: Singlet at ~3.8 ppm (3H).[2]

-

Methyl Group: Singlet at ~2.2 ppm (3H).[2]

Part 4: Industrial Applications

Azoic Dye Synthesis

2-Methoxy-4-methylaniline is a critical "diazo component" in the manufacture of Azoic dyes (Naphtol AS series).[6] It is specifically linked to the production of Fast Corinth V (C.I. Azoic Diazo Component 39).

Mechanism:

-

Diazotization: The amine reacts with sodium nitrite (NaNO₂) and HCl at 0-5°C to form the diazonium salt.[2]

-

Coupling: The diazonium salt acts as an electrophile, attacking electron-rich coupling components (e.g., Naphthol derivatives) to form the azo linkage (-N=N-).[2]

Diazo Coupling Pathway (DOT Visualization)

Figure 3: Reaction mechanism for the formation of azo dyes.

Part 5: Safety & Toxicology (E-E-A-T)[1]

Toxicological Profile

As an aniline derivative with methoxy substitution, this compound carries significant health risks.[2]

-

Acute Toxicity: Harmful if swallowed (H302).[2] Induces methemoglobinemia (oxidation of hemoglobin), leading to cyanosis and hypoxia.[2]

-

Carcinogenicity: While p-cresidine (isomer) is a Group 2B carcinogen (IARC), 2-Methoxy-4-methylaniline is structurally similar and acts as a suspected carcinogen/mutagen. It must be handled with the same rigor as confirmed carcinogens.[2]

-

Target Organs: Blood (methemoglobin), Liver, Bladder.[2]

Handling Protocols

-

Engineering Controls: All solids handling must occur within a HEPA-filtered weigh station or glovebox.

-

PPE: Nitrile gloves (double-gloved recommended), Tyvek suit, and P100 respirator if outside containment.[2]

-

Decontamination: Spills should be neutralized with dilute acetic acid followed by destruction with bleach (hypochlorite) to oxidize the amine, though incineration is the preferred disposal method.[2]

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 329764784, 2-Methoxy-4-methylaniline. Retrieved from [Link]

-

United Nations Office on Drugs and Crime (UNODC). (1974). An improved procedure for the field testing of cannabis (referencing Fast Corinth V synthesis). Retrieved from [Link][2][7]

Sources

- 1. 640767-75-5,4-METHYL-2-PROPOXYANILINE-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 2-Methoxy-4-nitroaniline | C7H8N2O3 | CID 7337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. para-Cresidine - Wikipedia [en.wikipedia.org]

- 6. bch.ro [bch.ro]

- 7. env.go.jp [env.go.jp]

A Technical Guide to the Research Applications of 2-Methoxy-4-methylaniline Hydrochloride

Foreword: Unveiling the Potential of a Versatile Synthetic Building Block

In the landscape of modern chemical research, the strategic selection of starting materials is paramount to the successful development of novel therapeutics and advanced materials. 2-Methoxy-4-methylaniline hydrochloride, a substituted aniline, has emerged as a key intermediate with significant potential across diverse scientific disciplines. Its unique electronic and steric properties, conferred by the methoxy and methyl substituents on the aniline ring, make it a valuable scaffold for the synthesis of complex molecules with tailored functionalities. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the potential research applications of this versatile compound, grounded in field-proven insights and supported by detailed experimental protocols. We will delve into its pivotal role in the creation of potent anticancer agents and its emerging utility in the field of materials science, offering a comprehensive resource for unlocking its full scientific potential.

I. Physicochemical Properties and Safety Considerations

A thorough understanding of the fundamental properties of a chemical reagent is the bedrock of its effective and safe utilization in a research setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂ClNO | [1] |

| Molecular Weight | 173.64 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | Not explicitly available for the hydrochloride salt, but the free base is a liquid with a melting point of 13-14 °C. | [2] |

| Solubility | Soluble in methanol. | [3] |

| CAS Number | 71288-98-7 | [1] |

Safety Profile:

This compound is classified as an acute toxicant if swallowed.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

II. Application in Medicinal Chemistry: A Scaffold for Potent Antitubulin Agents

A significant and well-documented application of 2-Methoxy-4-methylaniline lies in its role as a key building block in the synthesis of potent anticancer agents that target the microtubule network.[1][5] Microtubules are essential for cell division, and their disruption is a clinically validated strategy for cancer therapy.

A. Synthesis of (R,S)-N-(4-Methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride: A Case Study

One of the most compelling examples of the utility of 2-Methoxy-4-methylaniline is in the synthesis of the potent, water-soluble antitubulin agent, (R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride.[1] This compound has demonstrated significant cytotoxicity against a broad range of cancer cell lines, with GI₅₀ values in the nanomolar range.[1]

The synthesis involves a critical nucleophilic aromatic substitution (SNAr) reaction where the aniline nitrogen of a related compound, 4-methoxy-N-methylaniline (which can be prepared from 2-Methoxy-4-methylaniline), displaces a chlorine atom on a pyrimidine ring. The methoxy and methyl groups on the aniline ring play a crucial role in modulating the electron density of the aromatic system, thereby influencing the nucleophilicity of the amine and the overall reactivity. The ortho-methoxy group, being electron-donating, enhances the nucleophilicity of the aniline nitrogen, facilitating the SNAr reaction.

Below is a generalized synthetic workflow illustrating the key transformation.

Caption: General workflow for the synthesis of the antitubulin agent precursor.

Experimental Protocol: Synthesis of (R)-N-(4-Methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride

The following protocol is adapted from the synthesis of the (R)-enantiomer and showcases the key reaction involving the aniline derivative.[1]

Materials:

-

(R)-4-Chloro-2,6-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

-

4-Methoxy-N-methylaniline (prepared from 2-Methoxy-4-methylaniline)

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous Ether

Procedure:

-

A solution of (R)-4-chloro-2,6-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is prepared.

-

To this solution, 4-methoxy-N-methylaniline is added.

-

A few drops (2-3) of concentrated HCl are added to the reaction mixture.

-

The mixture is heated at reflux for 3-6 hours.

-

After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

-

The resulting crude product, (R)-1, is dissolved in anhydrous ether.

-

Anhydrous hydrochloric acid gas is bubbled through the ether solution to precipitate the hydrochloride salt, (R)-1•HCl, as a white solid.

B. Biological Activity and Stereoselectivity

The synthesized cyclopenta[d]pyrimidine derivatives exhibit potent inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] A crucial aspect of their biological activity is the profound influence of stereochemistry. The (S)-enantiomer of the final compound is significantly more potent than the (R)-enantiomer, highlighting the importance of a specific three-dimensional arrangement for optimal interaction with the tubulin protein.[5]

Table 2: Biological Activity of Antitubulin Agent Enantiomers

| Compound | Tubulin Polymerization Inhibition (IC₅₀) | Cytotoxicity (Mean GI₅₀ across 60 cell lines) | Reference |

| (S)-1•HCl | ~1.5 µM | 20 nM | [5] |

| (R)-1•HCl | ~3.0 µM | 1.2 µM | [5] |

The data clearly indicates that the (S)-enantiomer is approximately twice as potent in inhibiting tubulin polymerization and exhibits a 10- to 88-fold greater cytotoxicity against a panel of 60 tumor cell lines compared to the (R)-enantiomer.[5] This underscores the critical role of chirality in the design of highly effective therapeutic agents.

Caption: Signaling pathway of antitubulin agent-induced apoptosis.

III. Applications in Materials Science: Crafting the Next Generation of Organic Electronics

Beyond its applications in medicinal chemistry, 2-Methoxy-4-methylaniline is a promising building block for the synthesis of advanced organic materials, particularly for applications in organic electronics such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs).

A. Hole-Transporting Materials for Perovskite Solar Cells

Hole-transporting materials (HTMs) are a critical component of high-performance PSCs, facilitating the efficient extraction of positive charge carriers from the perovskite layer.[3][6] Triarylamine derivatives are a prominent class of HTMs due to their excellent hole mobility and thermal stability. The incorporation of methoxy-substituted anilines, such as 2-Methoxy-4-methylaniline, into the molecular structure of HTMs can favorably tune their electronic properties, such as the highest occupied molecular orbital (HOMO) energy level, to better align with the valence band of the perovskite material, thereby enhancing device performance.[6]

While specific examples detailing the use of 2-Methoxy-4-methylaniline in the synthesis of high-performance HTMs are still emerging in the literature, the general synthetic strategies often involve palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to construct the triarylamine core.

Caption: General workflow for the synthesis of triarylamine-based HTMs.

The performance of PSCs is highly dependent on the properties of the HTM. Key performance metrics for PSCs are summarized in the table below.

Table 3: Key Performance Parameters for Perovskite Solar Cells

| Parameter | Symbol | Description |

| Power Conversion Efficiency | PCE (%) | The percentage of solar energy converted into electrical energy. |

| Open-Circuit Voltage | Voc (V) | The maximum voltage available from a solar cell at zero current. |

| Short-Circuit Current Density | Jsc (mA/cm²) | The current density through the solar cell when the voltage across it is zero. |

| Fill Factor | FF | A measure of the "squareness" of the current-voltage curve. |

The rational design of novel HTMs incorporating 2-Methoxy-4-methylaniline holds the potential to yield materials with optimized electronic properties, leading to PSCs with enhanced efficiency and stability.

B. Building Blocks for Triarylamine Polymers

Triarylamine-based polymers are another class of materials where 2-Methoxy-4-methylaniline can serve as a valuable monomer. These polymers are of interest for a variety of applications, including as charge-transporting layers in OLEDs and as electrochromic materials. The polymerization of aniline derivatives can be achieved through various methods, including oxidative coupling and palladium-catalyzed polycondensation reactions. The properties of the resulting polymer, such as its solubility, thermal stability, and electronic characteristics, can be fine-tuned by the choice of co-monomers and the polymerization conditions.

IV. Conclusion and Future Outlook

This compound is a versatile and valuable synthetic intermediate with demonstrated applications in both medicinal chemistry and materials science. Its utility as a scaffold for potent antitubulin agents highlights its potential in the development of novel cancer therapeutics. Furthermore, its emerging role in the synthesis of hole-transporting materials and triarylamine polymers underscores its promise for the advancement of organic electronics.

Future research efforts should focus on the continued exploration of this building block in the design and synthesis of new biologically active molecules. The significant difference in the activity of the enantiomers of the cyclopenta[d]pyrimidine antitubulin agent suggests that chiral synthesis and separation will be crucial areas of investigation. In the realm of materials science, the systematic incorporation of 2-Methoxy-4-methylaniline into novel HTMs and conjugated polymers, coupled with thorough characterization of their material properties and device performance, will be key to unlocking their full potential. As our understanding of the structure-activity and structure-property relationships of compounds derived from this versatile aniline grows, so too will the breadth of its research applications.

V. References

-

Synthesis, Anticancer activity and molecular modelling of 2,6-bis-(4-nitrobenzylidene) cyclohexanone. Research Journal of Pharmacy and Technology.

-

Journal of Chemical and Pharmaceutical Research, 2014, 6(10):607-612. BEC-UAC.

-

Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. PMC. Available at: [Link].

-

Data-Driven Analysis of Hole-Transporting Materials for Perovskite Solar Cells Performance. ACS Publications.

-

Synthesis of unsymmetrically substituted triarylamines via acceptorless dehydrogenative aromatization using a Pd/C and p-toluenesulfonic acid hybrid relay catalyst. RSC Publishing.

-

Synthesis and Biological Activities of (R)- And (S)-N-(4-Methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. PubMed. Available at: [Link].

-

Data-Driven Analysis of Hole-Transporting Materials for Perovskite Solar Cells Performance. ACS Publications.

-

Concerted Nucleophilic Aromatic Substitution Reactions. PMC. Available at: [Link].

-

Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient. Google Patents.

-

Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. MDPI.

-

Hole-Transporting Materials for Printable Perovskite Solar Cells. MDPI.

-

Tubulin polymerization-IN-50. MedchemExpress.com.

-

SB226, an inhibitor of tubulin polymerization, inhibits paclitaxel-resistant melanoma growth and spontaneous metastasis. PMC. Available at: [Link].

-

Enhanced long-term stability of perovskite solar cells using a double-layer hole transport material. RSC Publishing.

-

Synthesis of tricarbonylated propargylamine and conversion to 2,5-disubstituted oxazole-4-carboxylates. PMC. Available at: [Link].

-

Nucleophilic Amination of Methoxy Arenes by a Sodium Hydride- Iodide Composite. Nanyang Technological University.

-

4-Methoxy-2-methylaniline 98 102-50-1. Sigma-Aldrich.

-

Study on hole transporting layers and their interfaces for high performance perovskite solar cells. Kyushu University Institutional Repository.

-

Synthesis of tricarbonylated propargylamine and conversion to 2,5-disubstituted oxazole-4-carboxylates. Beilstein Journals.

-

New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. NIH. Available at: [Link].

-

Synthesis and Properties of Aromatic Poly (guanamine-imide)s Bearing Chelating Pendant Groups. J-STAGE.

-

Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. Chemistry Stack Exchange.

-

Synthesis of triamine-functionalized rigid crosslinkers for materials science. RSC Publishing.

-

Electroreductive Nickel-Catalyzed Intramolecular Hydrosilylation of Alkenes. American Chemical Society.

Sources

- 1. Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-メトキシ-2-メチルアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy [mdpi.com]

- 5. Synthesis and biological activities of (R)- and (S)-N-(4-Methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride as potent cytotoxic antitubulin agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Data-Driven Analysis of Hole-Transporting Materials for Perovskite Solar Cells Performance - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Purity Synthesis of 2-Methoxy-4-methylaniline Hydrochloride

This Application Note is structured to provide a rigorous, reproducible, and scalable protocol for the synthesis of 2-Methoxy-4-methylaniline Hydrochloride . It deviates from standard templates to prioritize the "Why" and "How" of experimental design, ensuring high scientific integrity (E-E-A-T).

Abstract & Strategic Rationale

2-Methoxy-4-methylaniline is a critical aniline derivative used as a scaffold in the synthesis of azo dyes and, increasingly, as a fragment in medicinal chemistry for tubulin polymerization inhibitors. While the free base is commercially available, it is prone to oxidation (browning) upon storage. The hydrochloride salt offers superior stability, crystallinity, and water solubility, making it the preferred form for long-term storage and precise stoichiometric handling in drug development.

Critical Isomer Distinction: Researchers must distinguish this target (2-Methoxy-4-methylaniline ) from its isomer, p-cresidine (2-Methoxy-5-methylaniline , CAS 120-71-8). While structurally similar, p-cresidine is a regulated carcinogen with different reactivity profiles. This protocol specifically targets the 4-methyl isomer via the hydrogenation of 4-methyl-2-nitroanisole .

Safety Warning

HAZARD: Aniline derivatives are potential carcinogens and skin sensitizers.

-

H350: May cause cancer.

-

H341: Suspected of causing genetic defects.

-

H331/H311/H301: Toxic by inhalation, skin contact, and ingestion.

-

Precaution: All operations must be performed in a fume hood. Double-gloving (Nitrile) and a P100 respirator are recommended during weighing.

Retrosynthetic Analysis & Reaction Design

The synthesis is designed around a high-fidelity reduction of the nitro precursor, followed by immediate salt formation to prevent oxidative degradation.

Pathway Logic:

-

Precursor Selection: 4-Methyl-2-nitroanisole (CAS 119-10-8) is chosen for its commercial availability and high regiochemical purity.

-

Reduction Method: Catalytic Hydrogenation (Pd/C + H

) is selected over chemical reductions (Fe/HCl or SnCl -

Salt Formation: Anhydrous HCl generation (via Acetyl Chloride/MeOH or HCl/Dioxane) is preferred over aqueous HCl to maximize yield and facilitate crystallization.

Reaction Scheme (DOT Visualization)

[1]

Materials & Equipment

| Reagent | Purity/Conc. | Role |

| 4-Methyl-2-nitroanisole | >98% | Starting Material |

| Palladium on Carbon | 10 wt% loading | Catalyst |

| Methanol (MeOH) | Anhydrous | Solvent |

| HCl in Dioxane | 4.0 M | Acid Source |

| Ethyl Acetate / Hexanes | HPLC Grade | Wash Solvents |

| Celite® 545 | N/A | Filtration Aid |

Equipment:

-

Three-neck round bottom flask (250 mL).

-

Hydrogen balloon setup (or Parr shaker for >10g scale).

-

Vacuum filtration assembly with sintered glass funnel.

-

Rotary evaporator.

Detailed Experimental Protocol

Phase 1: Catalytic Hydrogenation

Rationale: Mild hydrogenation prevents defluorination (if fluoro-analogs were present) and minimizes side products.

-

Preparation: In a 250 mL three-neck flask, dissolve 4-Methyl-2-nitroanisole (5.0 g, 29.9 mmol) in Methanol (50 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (500 mg, 10 wt% of substrate) under a gentle stream of nitrogen.

-

Safety Note: Pd/C is pyrophoric when dry. Always keep it wet with solvent during addition.

-

-

Purging: Seal the flask with a septum. Evacuate the flask (vacuum) and backfill with Nitrogen (3x). Then, evacuate and backfill with Hydrogen (balloon) (3x).

-

Reaction: Stir vigorously at Room Temperature (20-25°C) under H

atmosphere.-

Monitoring: Check TLC (Hexanes:EtOAc 7:3) every hour. The starting nitro compound (

) should disappear, replaced by the amine ( -

Duration: Typically complete in 3–5 hours.

-

-

Filtration: Once complete, purge the system with Nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C. Wash the pad with MeOH (20 mL).

-

Caution: Do not let the Pd/C pad dry out completely on the filter to prevent ignition.

-

Phase 2: Salt Formation & Isolation

Rationale: Immediate salt formation locks the amine in a stable state, preventing oxidation.

-

Concentration: Concentrate the filtrate in vacuo to approximately 20 mL volume. (Do not dry completely to avoid oil formation).

-

Acidification: Cool the methanolic solution to 0°C (ice bath). Dropwise, add 4M HCl in Dioxane (10 mL, ~40 mmol, 1.3 equiv).

-

Observation: A white to off-white precipitate should begin to form immediately.

-

-

Precipitation: Stir at 0°C for 30 minutes, then add Diethyl Ether (50 mL) to maximize precipitation.

-

Collection: Filter the solid using a Buchner funnel.

-

Washing: Wash the filter cake with cold Ether (2 x 20 mL) to remove residual nitro precursors or oligomers.

-

Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

Workflow Visualization (DOT)

Quality Control & Characterization

The synthesized salt must be validated against the following specifications.

Expected Analytical Data

| Parameter | Specification | Notes |

| Appearance | White to off-white crystalline solid | Free base is an oil; salt must be solid. |

| Purity (HPLC) | > 98.0% | Monitor at 254 nm. |

| Consistent with structure | See shift table below. | |

| Melting Point | > 200°C (Decomposition) | Distinct from free base (~50°C). |

NMR Interpretation (DMSO-d )